molecular formula C23H24N2O4 B14991051 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B14991051
M. Wt: 392.4 g/mol
InChI Key: DNYZWNGLRFDTNF-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenone core, a piperazine ring, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core The chromenone core can be synthesized through the condensation of appropriate aldehydes and ketones under acidic or basic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthetic route. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a ligand for specific receptors and its ability to modulate biological pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.

These compounds share structural similarities, such as the presence of a piperazine ring and aromatic groups, but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6,7-dimethylchromen-4-one

InChI

InChI=1S/C23H24N2O4/c1-15-12-19-20(26)14-22(29-21(19)13-16(15)2)23(27)25-10-8-24(9-11-25)17-4-6-18(28-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3

InChI Key

DNYZWNGLRFDTNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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